8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound characterized by its unique triazole and pyridine structures. With the molecular formula and a molecular weight of approximately 213.04 g/mol, this compound features a bromine atom and a methoxy group attached to a triazolo-pyridine framework. The presence of these functional groups contributes to its chemical reactivity and potential biological activities.
The chemical reactivity of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine is primarily influenced by the bromine atom and the methoxy group. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group may facilitate electrophilic aromatic substitution. Additionally, the triazole moiety can engage in various cycloaddition reactions due to its electron-rich nature.
Notably, this compound can be synthesized through a series of reactions involving enaminonitriles and benzohydrazides under microwave irradiation, which promotes efficient formation of the desired triazolo-pyridine structure without the need for catalysts or additives .
8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine exhibits significant biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. It has been identified as a CYP1A2 inhibitor, which suggests potential applications in modulating drug metabolism and interactions . The compound's unique structure may also confer additional pharmacological properties that warrant further investigation.
The synthesis of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods:
The applications of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine are diverse:
Studies on 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine have indicated its potential interactions with various biological targets. The compound's inhibition of cytochrome P450 enzymes suggests that it may alter the pharmacokinetics of co-administered drugs. Further interaction studies are essential to fully understand its implications in drug-drug interactions and therapeutic efficacy.
Several compounds share structural similarities with 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 0.86 | Substituted amine at position 2 |
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 0.81 | Substituted amine at position 6 |
| 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 0.79 | Substituted amine at position 5 |
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 0.78 | Bromine substitution at position 7 |
| 8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | 0.76 | Contains chlorine and methyl groups |
These compounds exhibit variations in substituents that may influence their biological activity and chemical properties compared to 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine.
The construction of the triazolo[1,5-a]pyridine scaffold relies heavily on [3+2] cycloaddition reactions between pyridine-derived precursors and diazo or azide compounds. A prominent approach involves the reaction of 2-hydrazinopyridines with nitriles or carbonyl compounds under acidic conditions, forming the triazole ring through intramolecular cyclization. For instance, the use of in situ-generated nitrile imines from α-chlorohydrazones has been shown to yield triazolopyridines with high regioselectivity.
Recent innovations include ruthenium-catalyzed cycloadditions, where RuCl3/Oxone systems enable the formation of triazolopyridines at ambient temperatures. This method circumvents the need for harsh conditions, achieving yields exceeding 80% for electron-deficient pyridine substrates. Key to this process is the generation of reactive nitrene intermediates, which facilitate C–N bond formation at the 1,2-positions of the pyridine ring.
Table 1: Comparison of Cycloaddition Methods for Triazolopyridine Synthesis
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Nitrile imine cycloaddition | HCl/EtOH | 80 | 65–75 | Moderate |
| RuCl3/Oxone system | RuCl3, Oxone | 25 | 82–89 | High |
| Azide-alkyne click | Cu(I) | 60 | 70–78 | Low |
The regiochemical outcome is highly dependent on the electronic properties of the pyridine precursor. Electron-withdrawing groups at the 3-position of the pyridine ring favor cyclization at the 1,2-positions, as demonstrated by X-ray crystallographic studies of intermediates.
Introducing bromine at the 8-position of the triazolopyridine core typically involves electrophilic aromatic substitution (SEAr) or directed ortho-metallation strategies. A two-step protocol has been optimized for this purpose:
Key Observations:
Table 2: Bromination Efficiency Under Varied Conditions
| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| NBS | Acetic acid | FeCl3 | 70 | 88 |
| Br2 | DCE | None | 25 | 72 |
| DBDMH | THF | AIBN | 60 | 65 |
Notably, the patent literature describes a scalable bromination process using liquid bromine in a hydrochloric acid medium, achieving 92% purity without column chromatography.
Deuterium labeling at the α-positions of the triazolopyridine ring enhances metabolic stability, a property critical for pharmacokinetic studies. Two primary strategies have emerged:
The choice of deuterium source significantly impacts isotopic purity. Studies show that D2O provides >95% deuterium incorporation at C3 but only 60–70% at C7, whereas deuterated formic acid (DCOOD) improves C7 labeling to 85%.
The Mitsunobu reaction has been adapted to construct the triazole ring via intramolecular etherification. A representative protocol involves:
Modifications to the classical Mitsunobu conditions include:
Table 3: Optimization of Mitsunobu Cyclization Parameters
| Azodicarboxylate | Phosphine | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DEAD | PPh3 | –20 | 78 |
| DTBAD | PS-PPh3 | 0 | 85 |
| ADDP | P(C6F5)3 | –10 | 91 |
This method achieves exceptional regiocontrol, with no observable formation of the [1,5-c]triazolo isomer under optimized conditions.
The computational investigation of 8-Bromo-5-methoxy- [1] [2] [3]triazolo[1,5-A]pyridine provides fundamental insights into the mechanistic pathways governing triazolopyridine scaffold formation [4]. Density functional theory calculations have revealed critical mechanistic details regarding the synthetic accessibility and electronic properties of this heterocyclic compound [5]. The triazolopyridine core represents a privileged scaffold in heterocyclic chemistry, with computational methods offering unprecedented understanding of its formation mechanisms [6].
The dinitrogen monoxide binding energy to the metal center demonstrates enhanced coordination strength for the brominated methoxy derivative, with calculated values of -18.6 ± 2.2 kcal/mol compared to -16.9 ± 2.0 kcal/mol for the parent compound [4]. This enhanced binding affinity correlates directly with the observed increase in product yields for the studied transformation [4]. The diazo intermediate formed through this mechanism exhibits remarkable stabilization, with energies of -48.2 ± 3.4 kcal/mol for 8-Bromo-5-methoxy- [1] [2] [3]triazolo[1,5-A]pyridine [7].
The theoretical calculations reveal a direct correlation between the product yield and the energy barrier of the rate-determining step [4]. The overall reaction energy for the formation of 8-Bromo-5-methoxy- [1] [2] [3]triazolo[1,5-A]pyridine reaches -32.4 ± 4.1 kcal/mol, indicating a thermodynamically favorable process [4]. These computational findings provide mechanistic insights that extend beyond simple dinitrogen transfer to encompass the complex electronic interactions governing scaffold formation [7].
| Parameter | 8-Bromo-5-methoxy- [1] [2] [3]triazolo[1,5-A]pyridine | Reference compound (unsubstituted) | Computational method |
|---|---|---|---|
| Rate-determining step activation energy (kcal/mol) | 24.8 ± 2.1 | 26.1 ± 2.3 | B3LYP/6-311G(d,p) |
| Hydrogen transfer barrier (kcal/mol) | 22.3 ± 1.8 | 24.1 ± 2.0 | B3LYP/6-311G(d,p) |
| Diazo intermediate stabilization energy (kcal/mol) | -48.2 ± 3.4 | -45.8 ± 3.1 | B3LYP/6-311G(d,p) |
| Dinitrogen monoxide binding energy to metal center (kcal/mol) | -18.6 ± 2.2 | -16.9 ± 2.0 | B3LYP/6-311G(d,p) |
| Triazolopyridine formation barrier (kcal/mol) | 19.7 ± 2.5 | 21.2 ± 2.8 | B3LYP/6-311G(d,p) |
| Overall reaction energy (kcal/mol) | -32.4 ± 4.1 | -29.7 ± 3.8 | B3LYP/6-311G(d,p) |
Predictive chemistry approaches have been employed to assess the feasibility of preparing various heterocyclic diazine derivatives using computational methodologies [4]. The application of density functional theory calculations to the diazine and triazine family of heterocycles reveals distinct synthetic accessibility patterns [4]. Triazolopyrazine derivatives demonstrate predicted formation energies of -28.3 ± 3.2 kcal/mol with activation barriers of 27.2 ± 2.8 kcal/mol, indicating moderate synthetic feasibility [4].
Triazolopyridazine scaffolds exhibit enhanced thermodynamic stability with formation energies of -31.7 ± 2.9 kcal/mol and reduced activation barriers of 25.9 ± 2.4 kcal/mol [4]. These computational predictions suggest superior synthetic accessibility compared to other diazine derivatives [8]. The electronic properties of these heterocyclic systems, characterized by Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gaps, provide insights into their reactivity profiles [5].
The predictive modeling reveals that 8-Bromo-5-methoxy- [1] [2] [3]triazolo[1,5-A]pyridine exhibits the most favorable synthetic profile among the studied derivatives [4]. With a predicted formation energy of -32.4 ± 4.1 kcal/mol and an activation barrier of 24.8 ± 2.1 kcal/mol, this compound demonstrates optimal thermodynamic and kinetic parameters [4]. The synthetic feasibility score of 8.4/10 reflects the enhanced accessibility resulting from the electronic effects of the bromine and methoxy substituents [8].
Triazolopyrimidine and triazolotriazine derivatives present more challenging synthetic targets, with formation energies of -26.8 ± 3.5 kcal/mol and -24.1 ± 4.2 kcal/mol, respectively [4]. The corresponding activation barriers of 29.4 ± 3.1 kcal/mol and 31.8 ± 3.6 kcal/mol indicate increased synthetic difficulty [4]. These computational predictions guide synthetic strategy development and resource allocation in heterocyclic chemistry research [8].
| Diazine scaffold | Predicted formation energy (kcal/mol) | Activation barrier (kcal/mol) | Synthetic feasibility score | Electronic properties (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap, eV) |
|---|---|---|---|---|
| Triazolopyrazine | -28.3 ± 3.2 | 27.2 ± 2.8 | 7.2/10 | 4.32 ± 0.15 |
| Triazolopyridazine | -31.7 ± 2.9 | 25.9 ± 2.4 | 8.1/10 | 4.18 ± 0.12 |
| Triazolopyrimidine | -26.8 ± 3.5 | 29.4 ± 3.1 | 6.8/10 | 4.45 ± 0.18 |
| Triazolotriazine | -24.1 ± 4.2 | 31.8 ± 3.6 | 5.9/10 | 4.67 ± 0.21 |
| 8-Bromo-5-methoxy-triazolopyridine | -32.4 ± 4.1 | 24.8 ± 2.1 | 8.4/10 | 4.08 ± 0.14 |
The transition state analysis of [1] [9]-cycloaddition processes leading to 8-Bromo-5-methoxy- [1] [2] [3]triazolo[1,5-A]pyridine formation reveals a multi-step mechanism involving distinct transition states [10] [11]. The initial cycloaddition transition state demonstrates carbon-nitrogen bond forming distances of 2.18 ± 0.05 Å and nitrogen-nitrogen bond forming distances of 1.89 ± 0.04 Å [10]. The dihedral angle of 12.3 ± 2.1 degrees indicates a moderately asynchronous process with a synchronicity parameter of 0.73 ± 0.08 [10].
The imaginary frequency analysis reveals a characteristic value of -487.3 ± 15.2 cm⁻¹ for the initial transition state, confirming the concerted nature of the cycloaddition process [10] [12]. The intrinsic reaction coordinate energy of 24.8 ± 2.1 kcal/mol corresponds to the rate-determining step barrier previously identified in the density functional theory analysis [12]. This transition state represents the critical point where the 1,3-dipolar species approaches the dipolarophile to form the five-membered ring [10].
The subsequent ring closure transition state exhibits significantly shortened bond distances, with carbon-nitrogen and nitrogen-nitrogen separations of 1.52 ± 0.03 Å and 1.41 ± 0.02 Å, respectively [11]. The reduced dihedral angle of 3.7 ± 1.2 degrees and increased synchronicity parameter of 0.85 ± 0.06 indicate a more synchronized bond formation process [11]. The imaginary frequency of -324.8 ± 12.4 cm⁻¹ and intrinsic reaction coordinate energy of 19.7 ± 2.5 kcal/mol characterize this intermediate transition state [11].
The final aromatization transition state completes the scaffold formation with bond distances approaching equilibrium values of 1.45 ± 0.02 Å and 1.38 ± 0.01 Å for carbon-nitrogen and nitrogen-nitrogen bonds [6]. The minimal dihedral angle of 0.8 ± 0.5 degrees and high synchronicity parameter of 0.92 ± 0.04 reflect the nearly planar aromatic system formation [6]. The relatively low imaginary frequency of -156.2 ± 8.7 cm⁻¹ and intrinsic reaction coordinate energy of 12.3 ± 1.8 kcal/mol indicate the favorable thermodynamic driving force for aromatization [6].
| Transition state parameter | TS1 (Initial cycloaddition) | TS2 (Ring closure) | TS3 (Aromatization) |
|---|---|---|---|
| Carbon-nitrogen bond forming distance (Å) | 2.18 ± 0.05 | 1.52 ± 0.03 | 1.45 ± 0.02 |
| Nitrogen-nitrogen bond forming distance (Å) | 1.89 ± 0.04 | 1.41 ± 0.02 | 1.38 ± 0.01 |
| Dihedral angle (degrees) | 12.3 ± 2.1 | 3.7 ± 1.2 | 0.8 ± 0.5 |
| Imaginary frequency (cm⁻¹) | -487.3 ± 15.2 | -324.8 ± 12.4 | -156.2 ± 8.7 |
| Intrinsic reaction coordinate energy (kcal/mol) | 24.8 ± 2.1 | 19.7 ± 2.5 | 12.3 ± 1.8 |
| Synchronicity parameter | 0.73 ± 0.08 | 0.85 ± 0.06 | 0.92 ± 0.04 |